molecular formula C24H20Cl2N2O2 B2962921 1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one CAS No. 317822-42-7

1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one

Cat. No.: B2962921
CAS No.: 317822-42-7
M. Wt: 439.34
InChI Key: PFKPDMMBANWANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoxalin-2-one core substituted with a 2,6-dichlorophenylmethyl group at position 1, a methyl group at position 3, and a 4-methylbenzoyl moiety at position 3.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N2O2/c1-15-10-12-17(13-11-15)24(30)28-16(2)23(29)27(21-8-3-4-9-22(21)28)14-18-19(25)6-5-7-20(18)26/h3-13,16H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKPDMMBANWANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19H16Cl2N2O
  • Molecular Weight : 357.25 g/mol

Structural Features

The compound features a quinoxaline core, which is known for its diverse biological activities. The presence of the 2,6-dichlorophenyl group and the 4-methylbenzoyl moiety contributes to its unique pharmacological profile.

Anticancer Properties

Numerous studies have investigated the anticancer potential of quinoxaline derivatives. The compound has shown promising results in various in vitro and in vivo models.

  • Mechanism of Action :
    • Quinoxaline derivatives often exert their anticancer effects through multiple pathways, including:
      • Inhibition of key enzymes involved in cancer progression (e.g., COX-2).
      • Induction of apoptosis in cancer cells.
      • Disruption of cellular signaling pathways (e.g., PI3K/AKT pathway) that promote tumor growth.
  • Case Studies :
    • A study reported that certain quinoxaline derivatives exhibited cytotoxic activity against colorectal cancer cell lines (HCT-116 and LoVo), with specific compounds showing IC50 values comparable to standard chemotherapeutic agents .
    • Another investigation highlighted the ability of quinoxaline derivatives to inhibit COX-2 activity, which is often overexpressed in various cancers, thereby reducing inflammation and tumor growth .

Antibacterial Activity

In addition to anticancer properties, quinoxaline derivatives have also demonstrated antibacterial activity.

  • In Vitro Studies :
    • Compounds similar to this compound have been tested against various bacterial strains, showing significant inhibition zones and minimum inhibitory concentrations (MICs) that indicate their potential as antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoxaline derivatives. Key findings include:

  • The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances anticancer activity.
  • Substituents on the quinoxaline core can significantly alter potency and selectivity against different cancer types or bacterial strains .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerCOX-2 inhibition, apoptosis induction
AntibacterialInhibition of bacterial growth
Enzymatic InhibitionTargeting specific enzymes involved in cancer metabolism

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and functional differences between the target compound and selected analogs:

Compound Name Core Structure Substituents Physicochemical Properties Biological Activity Synthesis Method Reference
1-[(2,6-Dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one Quinoxalin-2-one 2,6-Dichlorophenylmethyl, 3-methyl, 4-(4-methylbenzoyl) Data not explicitly provided in evidence Not reported Not detailed in evidence N/A
(Z)-1-(3,4-Dichloro-phenyl)-3-methyl-4-[(naphthalen-1-yl-amino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one Pyrazol-5(4H)-one 3,4-Dichlorophenyl, 4-(4-methylbenzoyl), naphthalene-amino-p-tolylidene Melting point: Not reported; intramolecular N–H∙∙∙O hydrogen bond (S(6) motif) Not reported Condensation reaction
1-(2,6-Dichlorobenzyl)-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone Dihydroquinoxalinone 2,6-Dichlorobenzyl, 2,6-difluorobenzoyl, 3-methyl Discontinued (commercial source) Not reported Not detailed
D2923 (CSF1R inhibitor) Dihydropyrimido[4,5-d]pyrimidinone 2,6-Dichlorophenyl, 4-methylpiperazinyl, propionylpyrrolidinyl [α]²⁰_D: -25.000 (c 0.104, MeOH) Antitumor (CSF1R targeting) Multi-step organic synthesis
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) Quinoline 4-Chlorophenyl, 4-methoxyphenyl, amino Melting point: 223–225°C (ethanol) Not reported Pd-catalyzed cross-coupling

Key Structural and Functional Insights

  • Pyrazole analogs exhibit intramolecular N–H∙∙∙O hydrogen bonds, enhancing conformational stability , whereas quinoxalinones may favor π-π stacking due to planar aromatic systems.
  • Substituent Effects :

    • Dichlorophenyl vs. Difluorobenzoyl : The target compound’s 4-methylbenzoyl group is less electronegative than the 2,6-difluorobenzoyl substituent in , which may reduce electron-withdrawing effects and influence receptor binding or metabolic oxidation .
    • Methyl vs. Piperazinyl Groups : D2923 () incorporates a 4-methylpiperazinyl group, enhancing solubility and kinase-binding affinity compared to the simpler methyl group in the target compound .
  • Synthetic Accessibility: Pd-catalyzed cross-coupling () and condensation reactions () are common for aryl-substituted heterocycles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.